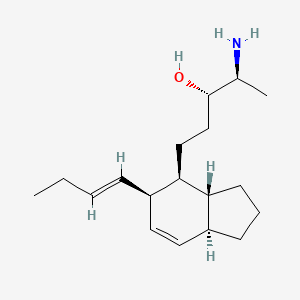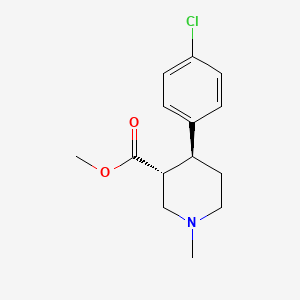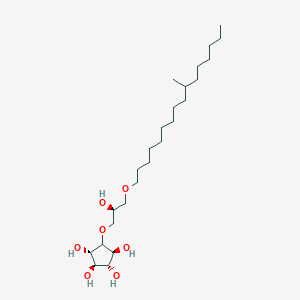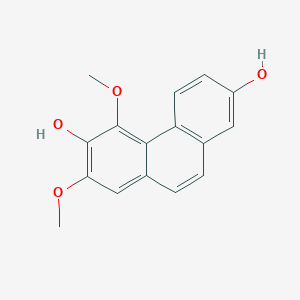
2,6-Phenanthrenediol, 5,7-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Phenanthrenediol, 5,7-dimethoxy- is a natural product found in Cyrtopodium, Dioscorea communis, and other organisms with data available.
Applications De Recherche Scientifique
Phytochemical and Biological Studies
A phytochemical study of Gomesa recurva R. Br. (Orchidaceae) identified the presence of phenanthrenoids, including compounds structurally related to 2,6-Phenanthrenediol, 5,7-dimethoxy-. The study explored the biological activities of these compounds against fungi, neotropical parasites, and human cancer cell lines, emphasizing the chemotaxonomic significance of phenanthrenoids (Savaris et al., 2018).
Antiproliferative Activity
Research on oxidized analogues of juncuenin B, a natural phenanthrene, indicated significant antiproliferative activities on various human gynecological cancer cell lines. This study highlighted the potential of phenanthrenes, including 2,6-Phenanthrenediol, 5,7-dimethoxy-, in developing more active anticancer agents (Bús et al., 2020).
Novel Biological Activities
Investigation of isolates from Odontoglossum Harvengtense 'Tutu', including phenanthrenes structurally related to 2,6-Phenanthrenediol, 5,7-dimethoxy-, revealed cytotoxic activities towards human tumor cell lines and potential anti-inflammatory actions (Suzuki et al., 2012).
Antioxidant Capacity Enhancement
A study on the enzymatic modification of 2,6-dimethoxyphenol, a compound related to 2,6-Phenanthrenediol, 5,7-dimethoxy-, demonstrated the production of dimers with significantly higher antioxidant capacity. This research highlights the potential of phenanthrenes in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Biological Imaging Applications
The synthesis of a compound structurally similar to 2,6-Phenanthrenediol, 5,7-dimethoxy-, was designed for conjugation with fluorescent nanocrystals, indicating its application in biological assays and imaging (Tomlinson et al., 2002).
Propriétés
Numéro CAS |
72966-94-0 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
5,7-dimethoxyphenanthrene-2,6-diol |
InChI |
InChI=1S/C16H14O4/c1-19-13-8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(20-2)15(13)18/h3-8,17-18H,1-2H3 |
Clé InChI |
VUNWBEIDIFFPMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC)O |
SMILES canonique |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC)O |
Synonymes |
3,7-DHDMP 3,7-dihydroxy-2,4-dimethoxyphenanthrene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


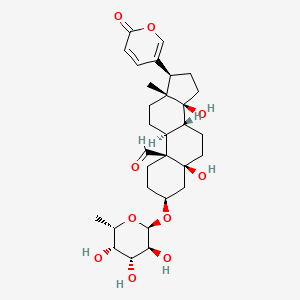
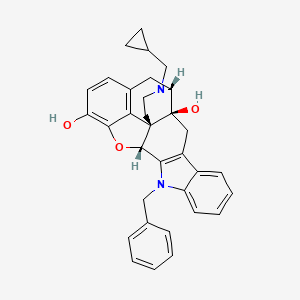
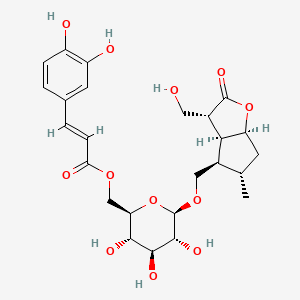
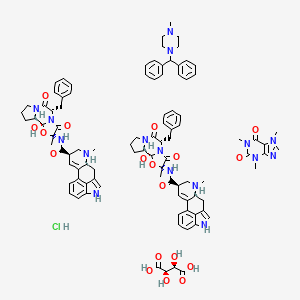
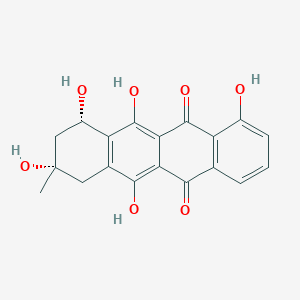
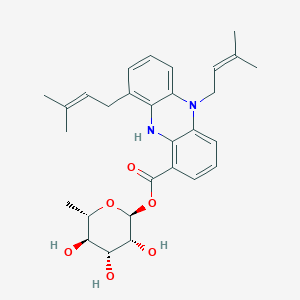
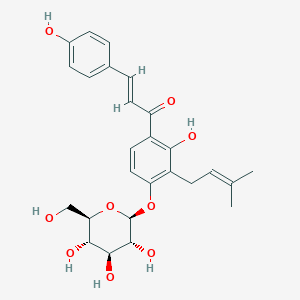
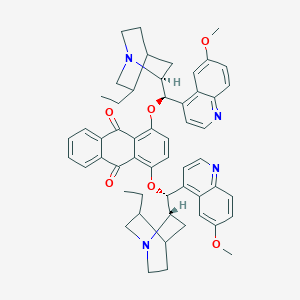
![1-Phenyl-1,4-epoxy-1h,4h-naphtho[1,8-de][1,2]dioxepin](/img/structure/B1251546.png)
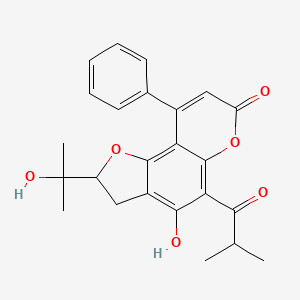
![(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-N-[(2S,3R)-3-methoxy-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-2-(2-methylpropyl)hexanamide](/img/structure/B1251548.png)
